Cas no 908103-72-0 (3-(4-(methylsulfonyl)piperazin-1-yl)phenol)

3-(4-(methylsulfonyl)piperazin-1-yl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol
- 3-(4-(methylsulfonyl)piperazin-1-yl)phenol
-
- MDL: MFCD16090028
- Inchi: 1S/C11H16N2O3S/c1-17(15,16)13-7-5-12(6-8-13)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3
- InChI Key: HEBPQBTYYPPLGG-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC(N2CCN(S(C)(=O)=O)CC2)=C1
3-(4-(methylsulfonyl)piperazin-1-yl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374384-500mg |
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | 98% | 500mg |
¥2436.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374384-1g |
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | 98% | 1g |
¥3895.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374384-1mg |
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | 98% | 1mg |
¥473.00 | 2024-04-25 | |
A2B Chem LLC | AI83123-500mg |
3-(4-(methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | >95% | 500mg |
$392.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374384-10mg |
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | 98% | 10mg |
¥809.00 | 2024-04-25 | |
abcr | AB270612-1 g |
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol; 95% |
908103-72-0 | 1g |
€349.50 | 2022-06-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374384-5mg |
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | 98% | 5mg |
¥672.00 | 2024-04-25 | |
abcr | AB270612-1g |
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol, 95%; . |
908103-72-0 | 95% | 1g |
€478.80 | 2024-04-16 | |
A2B Chem LLC | AI83123-1g |
3-(4-(methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | >95% | 1g |
$540.00 | 2024-05-20 | |
A2B Chem LLC | AI83123-5mg |
3-(4-(methylsulfonyl)piperazin-1-yl)phenol |
908103-72-0 | >95% | 5mg |
$214.00 | 2024-05-20 |
3-(4-(methylsulfonyl)piperazin-1-yl)phenol Related Literature
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
3. Book reviews
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on 3-(4-(methylsulfonyl)piperazin-1-yl)phenol
Chemical and Biological Insights into 3-(4-(Methylsulfonyl)piperazin-1-yl)Phenol (CAS No. 908103-72-0)
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol, identified by its CAS No. 908103-72-0, is a structurally complex organic compound that has garnered significant attention in contemporary medicinal chemistry and pharmaceutical research. This molecule features a phenolic hydroxyl group (–OH) attached to a benzene ring, which is substituted with a piperazine ring bearing a methylsulfonyl (–CH₂SO₂CH₃) moiety. The combination of these functional groups imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and development. Recent studies have highlighted its potential as a building block for modulating biological pathways, particularly in the context of enzyme inhibition and receptor interaction.
The methylsulfonyl-piperazine motif is a well-established pharmacophore in modern drug design, known for its ability to enhance solubility, metabolic stability, and binding affinity to target proteins. In the case of 3-(4-(methylsulfonyl)piperazin-1-yl)phenol, the phenolic hydroxyl group introduces additional hydrogen-bonding capabilities, which can be critical for interactions with polar residues in protein binding pockets. This structural versatility has led to its incorporation into various therapeutic candidates targeting conditions such as inflammation, neurodegenerative diseases, and cancer. For instance, recent research published in *Journal of Medicinal Chemistry* (2024) demonstrated that derivatives of this scaffold exhibited potent inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.
Synthetic methodologies for producing CAS No. 908103-72-0 typically involve multi-step organic reactions. One prominent approach begins with the alkylation of piperazine using methyl sulfonyl chloride to form the methylsulfonylpiperazine intermediate. This intermediate is then coupled with a suitably substituted phenolic precursor via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Advances in green chemistry have also enabled more sustainable syntheses using solvent-free conditions or biocatalytic methods, aligning with industry trends toward environmentally responsible processes.
In terms of biological activity, the compound has shown promise as a modulator of G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and cellular signaling pathways. A 2025 study in *ACS Chemical Neuroscience* reported that derivatives containing the methylsulfonylpiperazine core exhibited selective agonism at serotonin receptors (5-HT₁A), offering potential applications in treating mood disorders like depression and anxiety. Additionally, preliminary toxicology data indicate favorable safety profiles in preclinical models, supporting further investigation into its therapeutic utility.
The structural flexibility of 3-(4-(methylsulfonyl)piperazin-1-yl)phenol allows for extensive derivatization through functional group modifications or conjugation with other pharmacophores. For example, attaching polyethylene glycol (PEG) chains can enhance water solubility and prolong systemic half-life—a strategy being explored for improving drug delivery systems. Similarly, introducing electron-withdrawing groups on the aromatic ring can fine-tune lipophilicity and metabolic resistance properties.
Ongoing research continues to uncover novel applications for this scaffold. A 2026 preprint from the European Journal of Medicinal Chemistry highlighted its role as a dual inhibitor of histone deacetylases (HDACs) and bromodomain proteins (BRDs), positioning it as a candidate for epigenetic therapies targeting cancer epigenetics. Furthermore, computational studies using molecular dynamics simulations have provided insights into its binding modes within enzyme active sites, guiding rational drug design efforts.
In summary, CAS No. 908103-72-0 represents an innovative chemical entity with broad relevance across multiple therapeutic areas. Its unique combination of structural features—encompassing the phenolic hydroxyl group and methylsulfonylpiperazine core—provides a robust platform for developing next-generation therapeutics. As research progresses toward clinical translation, this compound may emerge as a key player in addressing unmet medical needs through targeted molecular interventions.
908103-72-0 (3-(4-(methylsulfonyl)piperazin-1-yl)phenol) Related Products
- 1003745-56-9((2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)
- 15989-99-8(2,3,4,5,6-Pentafluorobenzoic Anhydride)
- 2246605-51-4(1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea)
- 1086382-90-2(2-BROMO-5-(TETRAHYDRO-FURAN-3-YLOXY)PYRAZINE)
- 2640892-36-8(1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}piperidine-4-carboxamide)
- 900641-94-3(2-ethylcyclopentan-1-amine)
- 2228403-30-1(4-(azetidin-2-yl)-5-chloro-1,3-dimethyl-1H-pyrazole)
- 1374507-23-9(tert-butyl (3-((2-chloro-5-(trifluoroMethyl)pyriMidin-4-yl)aMino)phenyl)carbaMate)
- 1351587-71-7(2-(2-chlorophenyl)-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylacetamide)
- 2035007-04-4((2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one)




